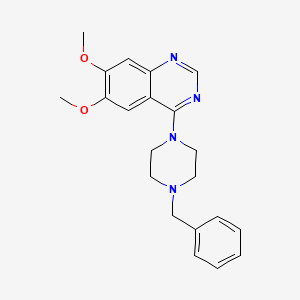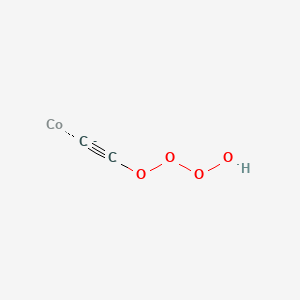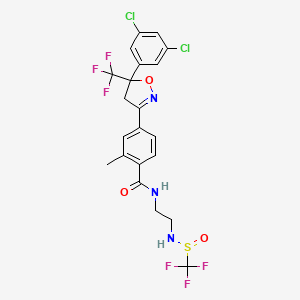
GABA receptor Antagonist 1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
GABA receptor Antagonist 1 is a compound that inhibits the action of gamma-aminobutyric acid (GABA) at its receptors. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are involved in various physiological processes, including behavior, learning, memory, and stress response . This compound is particularly significant in research due to its potential therapeutic applications in treating neurological and mental health disorders .
Métodos De Preparación
The synthesis of GABA receptor Antagonist 1 involves several steps, including the preparation of intermediate compounds and the final antagonist. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions. Industrial production methods may vary, but they generally follow similar principles to ensure the purity and efficacy of the final product .
Análisis De Reacciones Químicas
GABA receptor Antagonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
GABA receptor Antagonist 1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of GABAergic neurotransmission and the effects of GABA inhibition. In biology and medicine, it is used to investigate the role of GABA receptors in neurological and mental health disorders, such as epilepsy, anxiety, and depression .
Mecanismo De Acción
The mechanism of action of GABA receptor Antagonist 1 involves its binding to GABA receptors, thereby inhibiting the action of GABA. This inhibition prevents the hyperpolarization of the postsynaptic neuron, which would normally occur due to the influx of chloride ions through the GABA receptor channels . By blocking this process, this compound can modulate neuronal activity and influence various physiological processes .
Comparación Con Compuestos Similares
GABA receptor Antagonist 1 can be compared with other similar compounds, such as bicuculline, picrotoxin, and flumazenil . These compounds also inhibit the action of GABA at its receptors but may have different molecular structures and pharmacological profiles. For example, bicuculline is a competitive antagonist, while picrotoxin acts as a non-competitive antagonist . Flumazenil, on the other hand, is a benzodiazepine receptor antagonist that reverses the effects of benzodiazepines on the central nervous system . The uniqueness of this compound lies in its specific binding affinity and the particular physiological effects it induces .
Propiedades
Fórmula molecular |
C21H17Cl2F6N3O3S |
|---|---|
Peso molecular |
576.3 g/mol |
Nombre IUPAC |
4-[5-(3,5-dichlorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-2-methyl-N-[2-(trifluoromethylsulfinylamino)ethyl]benzamide |
InChI |
InChI=1S/C21H17Cl2F6N3O3S/c1-11-6-12(2-3-16(11)18(33)30-4-5-31-36(34)21(27,28)29)17-10-19(35-32-17,20(24,25)26)13-7-14(22)9-15(23)8-13/h2-3,6-9,31H,4-5,10H2,1H3,(H,30,33) |
Clave InChI |
SJHSMFDSLDIZNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C2=NOC(C2)(C3=CC(=CC(=C3)Cl)Cl)C(F)(F)F)C(=O)NCCNS(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Azabicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 2-(1,1-dimethylethyl) ester, (1R,3S,4S)-](/img/structure/B15135326.png)
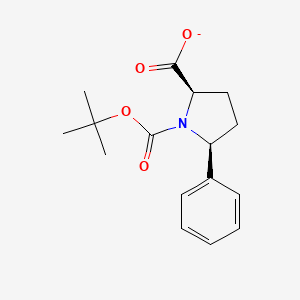
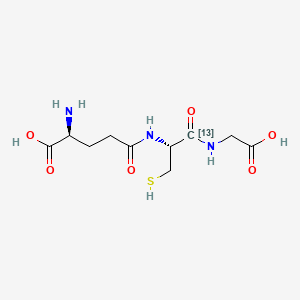



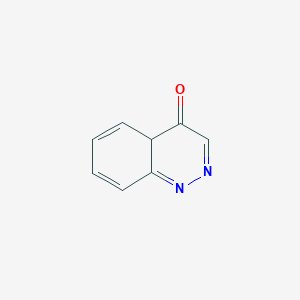
![2-[4-[2-[[(5S)-6-amino-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R,3R)-2-amino-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-6-oxohexyl]amino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B15135366.png)
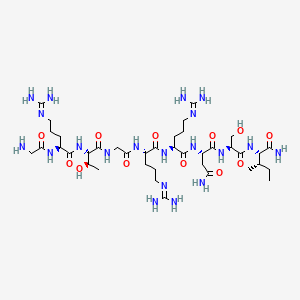
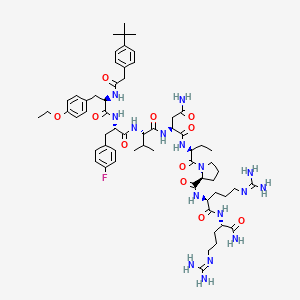
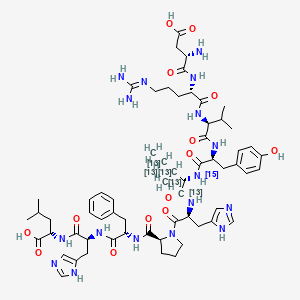
![tert-butyl 4-oxo-5,7-dihydro-4aH-pyrrolo[3,4-d]pyrimidine-6-carboxylate](/img/structure/B15135394.png)
